4-nitrophenyl 4-(phenoxymethyl)benzoate
Description
4-Nitrophenyl 4-(phenoxymethyl)benzoate is a benzoate ester derivative featuring a 4-nitrophenyl group and a phenoxymethyl substituent on the aromatic ring. Its molecular formula is C₂₁H₁₇NO₆, with an average molecular mass of 379.368 g/mol and a monoisotopic mass of 379.105587 g/mol . The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (phenoxymethyl) moieties, which influence its physicochemical properties and reactivity. It is primarily utilized in synthetic chemistry and pharmacological research, particularly as a precursor or intermediate in designing enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
(4-nitrophenyl) 4-(phenoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(26-19-12-10-17(11-13-19)21(23)24)16-8-6-15(7-9-16)14-25-18-4-2-1-3-5-18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHHZGSJPCZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-(phenoxymethyl)benzoate typically involves the esterification of 4-nitrophenol with 4-(phenoxymethyl)benzoic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-(phenoxymethyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, yielding 4-nitrophenol and 4-(phenoxymethyl)benzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium catalyst, and an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like ethanol or methanol.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-(phenoxymethyl)benzoic acid.
Reduction: 4-aminophenyl 4-(phenoxymethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-(phenoxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and substitution reactions.
Biology: Employed in enzyme kinetics studies to investigate the catalytic mechanisms of esterases and lipases.
Medicine: Potential use in drug development as a prodrug that can be activated by enzymatic hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-(phenoxymethyl)benzoate involves its interaction with specific enzymes or chemical reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, facilitated by an enzyme or catalyst. The nitro group can undergo reduction through electron transfer processes mediated by a catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-nitrophenyl 4-(phenoxymethyl)benzoate with structurally related benzoate esters, highlighting key differences in substituents, molecular properties, and applications:
Structural and Reactivity Analysis
- Electron Effects: The phenoxymethyl group in this compound introduces steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing nitro group. This duality may enhance binding specificity in enzyme-inhibitor interactions compared to simpler analogs like 4-nitrophenyl benzoate .
- Dihedral Angles : In similar compounds (e.g., ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate), dihedral angles between substituents (e.g., 30.85°) influence molecular planarity and packing. Such structural distortions may affect solubility and crystallinity in derivatives with bulky groups .
- Reactivity : Compounds like 4-nitrophenyl 4-nitrobenzoate exhibit higher reactivity in nucleophilic substitutions due to dual nitro groups, whereas methyl or ethyl esters (e.g., ethyl 4-(4-nitrophenyl)benzoate) show reduced electrophilicity, favoring applications in polymer chemistry .
Research Findings and Data
Spectral Data
- 1H-NMR and 13C-NMR: For 4-nitrophenyl benzoate, characteristic signals include aromatic protons at δ 8.2–7.5 ppm and a nitro group resonance at δ 152 ppm (13C) . Derivatives with phenoxymethyl or methyl groups show upfield shifts for alkyl protons (δ 2.5–4.0 ppm) .
- Mass Spectrometry: ESI-MS of this compound confirms the molecular ion peak at m/z 379.1 (M+H)+, consistent with its monoisotopic mass .
Crystallographic Insights
- Crystal Packing: Salts of 4-(4-nitrophenyl)piperazin-1-ium benzoate exhibit layered supramolecular structures stabilized by hydrogen bonding, a feature likely shared by phenoxymethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
